B1576843 Plantaricin 163

Plantaricin 163

Cat. No.: B1576843
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Description

Bacteriocins as Antimicrobial Peptides: A Scholarly Overview

Bacteriocins are a diverse group of ribosomally synthesized peptides or protein complexes with antimicrobial activity. scielo.brjst.go.jpnih.gov Produced by a wide range of bacteria, they are particularly noted for their ability to inhibit or kill other bacteria, often those that are closely related to the producing strain. scielo.brjst.go.jp This competitive advantage allows the producer to thrive in its ecological niche. mdpi.com The antimicrobial action of bacteriocins is varied, with different classes exhibiting distinct mechanisms, including pore formation in the target cell membrane, inhibition of cell wall synthesis, and degradation of cellular DNA. mdpi.combrieflands.comelabp.org Unlike many conventional antibiotics, bacteriocins can be engineered and may not have a specific cellular receptor, making them a subject of significant research interest. frontiersin.org Their proteinaceous nature means they are often susceptible to degradation by proteases, such as those found in the human digestive system. frontiersin.orgcore.ac.uk

The Role of Lactic Acid Bacteria in Bacteriocin (B1578144) Production

Lactic acid bacteria (LAB) are a prominent group of microorganisms known for their role in food fermentation and for their production of various antimicrobial compounds, including bacteriocins. elabp.orgmbl.or.krnih.gov These bacteria are considered "generally recognized as safe" (GRAS) for human consumption, making their bacteriocins attractive as natural food preservatives. nih.govoup.com LAB produce a variety of bacteriocins that can inhibit the growth of spoilage and pathogenic bacteria. elabp.orgmbl.or.kr The production of bacteriocins by LAB is influenced by several factors, including the composition of the growth medium, pH, and temperature. mbl.or.krfrontiersin.org Research has focused on optimizing these conditions to enhance bacteriocin yield for potential industrial applications. frontiersin.orgmdpi.com

Lactobacillus plantarum as a Prolific Producer of Plantaricins in Research Contexts

Lactobacillus plantarum, a versatile species of lactic acid bacteria, is frequently isolated from diverse environments such as dairy products, meat, fish, and fermented plant materials. scielo.brnih.gov This species is a notable producer of a specific group of bacteriocins known as plantaricins. scielo.brnih.gov Numerous strains of L. plantarum have been identified and studied for their ability to produce a wide array of plantaricins, each with unique characteristics. scielo.brnih.gov The genetic basis for plantaricin production in L. plantarum has been a subject of extensive research, with studies focusing on the organization of the gene clusters responsible for their synthesis. scielo.brnih.gov The production of plantaricins can sometimes be induced by co-culturing with other microbial strains. frontiersin.org

Historical Context of Plantaricin 163 Discovery and Significance in Scientific Literature

This compound was first identified and characterized from Lactobacillus plantarum strain 163, which was isolated from traditional Chinese fermented vegetables. acs.orgresearchgate.netnih.gov The discovery, published in 2013, presented this compound as a novel bacteriocin. acs.orgnih.govacs.org Subsequent research has further elucidated its properties and potential applications. A later study also identified another antimicrobial substance, named bacteriocin 163-1, from the same L. plantarum 163 strain. semanticscholar.org The initial research on this compound involved its purification and characterization, which revealed its unique amino acid sequence and broad-spectrum antimicrobial activity. acs.orgresearchgate.netnih.gov This discovery added to the growing library of known plantaricins and highlighted the potential of traditional fermented foods as a source of novel antimicrobial compounds. acs.orgresearchgate.net

Detailed Research Findings on this compound

Physicochemical Properties

This compound is a peptide with a molecular weight of 3553.2 Da. acs.orgresearchgate.netnih.gov Its primary structure consists of the amino acid sequence VFHAYSARGNYYGNCPANWPSCRNNYKSAGGK. acs.orgresearchgate.netnih.gov Research indicates that this sequence shows no similarity to other known bacteriocins. acs.orgresearchgate.netnih.gov One of the notable characteristics of this compound is its high thermostability; it remains active even after being heated to 121°C for 20 minutes. acs.orgresearchgate.netnih.gov It also demonstrates stability across a range of acidic pH values, from 3 to 5. acs.orgresearchgate.netnih.gov However, its antimicrobial activity is lost when treated with proteases, confirming its proteinaceous nature. acs.orgresearchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 3553.2 Da acs.orgresearchgate.netnih.gov
Amino Acid Sequence VFHAYSARGNYYGNCPANWPSCRNNYKSAGGK acs.orgresearchgate.netnih.gov
Thermal Stability Stable at 121°C for 20 minutes acs.orgresearchgate.netnih.gov
pH Stability Active in the pH range of 3-5 acs.orgresearchgate.netnih.gov
Enzyme Sensitivity Sensitive to protease treatment acs.orgresearchgate.netnih.gov

Antimicrobial Spectrum

Scientific studies have demonstrated that this compound exhibits a broad spectrum of antimicrobial activity. acs.orgresearchgate.netnih.gov It is effective against both Gram-positive and Gram-negative bacteria. acs.orgresearchgate.netnih.gov This is a significant finding, as many bacteriocins are primarily effective against Gram-positive bacteria. The range of susceptible organisms includes other lactic acid bacteria as well as various pathogenic and spoilage bacteria. acs.orgresearchgate.netnih.gov This broad-spectrum activity suggests its potential as a biopreservative in the food industry. acs.orgresearchgate.netnih.gov

Table 2: Antimicrobial Spectrum of this compound

Target Bacteria Activity Source
Gram-positive bacteria Inhibitory acs.orgresearchgate.netnih.gov
Gram-negative bacteria Inhibitory acs.orgresearchgate.netnih.gov
Lactic acid bacteria Inhibitory acs.orgresearchgate.netnih.gov

Mechanism of Action

Research into the mode of action of this compound indicates that it functions by disrupting the cell membrane of target bacteria. researchgate.netfrontiersin.org This disruption leads to increased permeability of the cell membrane, causing leakage of intracellular components and ultimately leading to cell death. researchgate.netfrontiersin.orgnih.gov This mechanism of action, involving pore formation and membrane permeabilization, is a common trait among many bacteriocins. researchgate.netfrontiersin.orgnih.gov

Properties

bioactivity

Gram+ & Gram-,

sequence

VFHAYSARGNYYGNCPANWPSCRNNYKSAGGK

Origin of Product

United States

Discovery, Isolation, and Primary Structural Elucidation of Plantaricin 163

Identification of Producer Strain: Lactobacillus plantarum 163 from Fermented Food Biota

Plantaricin 163 is a bacteriocin (B1578144) produced by the bacterial strain Lactobacillus plantarum 163. This novel bacteriocin-producing strain was discovered during a screening of presumptive lactic acid bacteria (LAB) isolated from traditional Chinese fermented vegetables. The identification of Lactobacillus plantarum 163 was a meticulous process involving both physiological and genetic methods.

Initial characterization was based on its physiobiochemical characteristics, which aligned with those of the Lactobacillus genus. For a definitive identification, 16S rDNA sequencing was employed. This molecular technique provides a highly accurate classification of bacterial strains by analyzing the sequence of the 16S ribosomal RNA gene, a standard marker for bacterial phylogeny. The sequence analysis confirmed the strain as Lactobacillus plantarum.

Methodologies for Compound Purification from Complex Matrices

The isolation of this compound from the complex milieu of the bacterial culture supernatant required a multi-step purification strategy to achieve a high degree of purity. The process involved an initial concentration step followed by sequential chromatographic separations.

The first step in the purification cascade was salt precipitation, a common technique for concentrating proteins and peptides from a dilute solution. Ammonium sulfate (B86663) is often used for this purpose; it is added to the cell-free culture supernatant, causing the bacteriocin to precipitate out of the solution by reducing its solubility. This initial step effectively reduces the volume of the sample and removes some impurities, preparing the crude bacteriocin extract for further purification.

Following salt precipitation, the concentrated and partially purified this compound was subjected to two sequential chromatographic techniques to isolate the peptide to homogeneity.

Gel Filtration Chromatography: This method separates molecules based on their size. The crude extract was passed through a column packed with a porous resin. Larger molecules are excluded from the pores and elute first, while smaller molecules like this compound enter the pores, resulting in a longer retention time. This step is effective in removing high-molecular-weight proteins and other contaminants.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. The active fractions from the gel filtration step were applied to an RP-HPLC column. A gradient of increasing organic solvent concentration was used to elute the bound peptides, with more hydrophobic molecules eluting at higher solvent concentrations. This compound was eluted as a single, sharp peak, indicating a high degree of purity.

The following table summarizes the multi-step purification process for this compound.

Purification StepPrinciple of SeparationPurpose
Salt Precipitation Decreased solubility at high salt concentrationConcentration of crude bacteriocin from culture supernatant
Gel Filtration Chromatography Separation by molecular sizeRemoval of high-molecular-weight impurities
RP-HPLC Separation by hydrophobicityFinal purification to homogeneity

Peptide Sequence Determination and Analysis of Primary Structure

The primary structure of the purified this compound was determined using a combination of protein sequencing and mass spectrometry techniques. N-terminal sequencing via Edman degradation was used to identify the first 10 amino acids of the peptide sequence as V-F-H-A-Y-S-A-R-G-N.

For a complete analysis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) was employed. This analysis revealed that this compound has a precise molecular weight of 3553.2 Da. Further analysis using MALDI-TOF-MS/MS, which involves fragmenting the peptide and analyzing the mass of the fragments, allowed for the deduction of the complete amino acid sequence.

The full primary structure of this compound was determined to be: V-F-H-A-Y-S-A-R-G-N-Y-Y-G-N-C-P-A-N-W-P-S-C-R-N-N-Y-K-S-A-G-G-K

The calculated molecular weight from this amino acid sequence is 3553.9 Da, which closely matches the experimentally determined value.

The table below provides a summary of the primary structure of this compound.

PropertyFindingMethod of Determination
Molecular Weight 3553.2 DaMALDI-TOF-MS
N-Terminal Sequence V-F-H-A-Y-S-A-R-G-NEdman Degradation
Full Amino Acid Sequence VFHAYSARGNYYGNCPANWPSCRNNYKSAGGKMALDI-TOF-MS/MS
Number of Amino Acids 32Sequence Analysis

Genetic Determinants and Biosynthetic Pathways of Plantaricin 163

Gene Cluster Organization and Identification of Relevant Loci

The genetic instructions for Plantaricin 163 production are encoded within a specific gene cluster known as the pln locus. This locus is typically organized into several operons, which are groups of genes transcribed together as a single unit. mdpi.comresearchgate.net In L. plantarum, these gene clusters can be located on either the chromosome or on plasmids. researchgate.net

The pln locus in strains like L. plantarum C11 is comprised of multiple operons, including plnABCD, plnEFI, plnJKLR, plnMNOP, and plnGHSTUV. mdpi.comnih.gov The pln locus of L. plantarum 163 has been found to contain six operons: plnorf3orf5orfZ3, plnKLR, plnABD, plnEFI, plnGHSTUVW, and plnXY. researchgate.net The core regulatory components are often found in the plnABCD operon, which is crucial for initiating the transcription of other plantaricin-related genes. researchgate.net

Key genes within this locus include those encoding the bacteriocin (B1578144) precursors themselves (e.g., plnE, plnF), as well as genes responsible for regulation, processing, transport, and immunity. mdpi.comnih.govmdpi.com For instance, the plnGH genes are believed to encode an ABC transporter and its accessory protein, which are essential for the secretion of the bacteriocin. mdpi.comnih.gov The organization of these genes into operons allows for coordinated expression, ensuring that all necessary components for plantaricin synthesis and export are produced simultaneously.

Table 1: Key Gene Loci in the pln Operon and Their Functions

Gene/Operon Encoded Protein/Function
plnABCD Encodes the quorum-sensing system, including the inducing peptide (PlnA), histidine protein kinase (PlnB), and response regulators (PlnC and PlnD). nih.govcsic.es
plnE, plnF Encode the two peptides that constitute the plantaricin EF bacteriocin. mdpi.com
plnG, plnH Encode an ABC transporter and an accessory protein involved in bacteriocin processing and secretion. nih.govscielo.br

Transcriptional Regulation of this compound Synthesis

The production of this compound is not constitutive; instead, it is tightly controlled at the transcriptional level. This regulation ensures that the bacteriocin is synthesized only when needed, a process primarily governed by cell density through a mechanism known as quorum sensing.

Role of Quorum Sensing (QS) Systems in Gene Expression (plnA, plnB, plnD)

The quorum-sensing system in L. plantarum is a sophisticated communication network that allows individual bacteria to sense their population density. This system is encoded by the plnABCD operon. nih.govcsic.es The key components are:

plnA : This gene encodes a small signaling peptide known as an autoinducing peptide (AIP). nih.gov PlnA is secreted by the bacterial cells and its extracellular concentration increases with cell population density. torvergata.it

plnB : This gene encodes a membrane-bound histidine protein kinase (HPK). nih.govcsic.es PlnB acts as a sensor that detects the concentration of the PlnA peptide in the environment. researchgate.net

plnD : This gene, along with plnC, encodes response regulators (RRs). nih.govcsic.es

When the concentration of PlnA reaches a certain threshold, it binds to and activates the PlnB kinase. torvergata.it This activation initiates a signaling cascade that ultimately leads to the transcription of the plantaricin biosynthesis genes.

Involvement of Histidine Protein Kinases (HPK) and Response Regulators (RR) in Biosynthesis Signaling

The signal transduction pathway for plantaricin synthesis relies on a two-component regulatory system composed of a histidine protein kinase (HPK) and a response regulator (RR). csic.esresearchgate.net

Upon binding of the autoinducer peptide PlnA, the histidine kinase PlnB undergoes autophosphorylation. nih.gov The activated PlnB then transfers the phosphate (B84403) group to a response regulator, such as PlnD. nih.govmdpi.com The phosphorylated response regulator acts as a transcriptional activator, binding to specific promoter regions within the pln locus and switching on the expression of the genes required for plantaricin production, transport, and immunity. torvergata.it

Studies have shown that other regulatory proteins can also influence this process. For example, the TetR-type regulator Lp_2642 has been found to positively regulate plantaricin EF production in L. plantarum 163 by binding to the promoter of the plnA gene and enhancing its transcription. acs.org Additionally, the regulatory genes hpk6 and rrp6 have been shown to promote the transcription of plnG1, while lamK and lamR enhance the transcription of plnA, plnB, and plnD, thereby increasing plantaricin EF production. nih.gov

Biosynthetic Enzyme Pathways and Post-Translational Modifications

Plantaricins, including this compound, are synthesized on the ribosome as precursor peptides, or prepeptides. scielo.br These prepeptides consist of an N-terminal leader sequence and a C-terminal propeptide. scielo.br The leader sequence serves multiple functions, including preventing the bacteriocin from being active inside the producer cell and acting as a recognition signal for the transport machinery. scielo.br

Plantaricins belong to the class II bacteriocins, which are characterized by being small, heat-stable, and generally not extensively post-translationally modified, unlike the class I lantibiotics. nih.govacs.org The primary post-translational modification for class II bacteriocins is the cleavage of the N-terminal leader peptide, which occurs during the export of the bacteriocin out of the cell. nih.gov This cleavage is typically carried out by the ABC transporter complex, which recognizes the leader peptide. scielo.br

Genetic Elements Conferring Self-Immunity (plnI, plnL, plnM, plnP)

To avoid self-intoxication, bacteriocin-producing bacteria have evolved specific immunity mechanisms. In the case of plantaricins, this self-protection is conferred by dedicated immunity proteins encoded by genes within the pln locus. nih.govscielo.br

The genes plnI, plnL, plnM, and plnP are thought to encode these immunity proteins. nih.govscielo.br These proteins are typically membrane-associated and are believed to function by either directly interacting with the bacteriocin to neutralize its activity or by preventing the bacteriocin from binding to its receptor on the cell surface of the producer strain. mdpi.comresearchgate.net

For instance, the immunity proteins for the two-peptide bacteriocins plantaricin EF and plantaricin JK, PlnI and PlnL respectively, show homology to the Abi family of putative membrane-bound metalloproteases, suggesting they may protect the cell by degrading their cognate bacteriocins. mdpi.com The co-expression of these immunity genes with the bacteriocin structural genes is essential for the survival of the producing organism.

Table 2: Compound Names Mentioned

Compound Name
This compound
Plantaricin A (PlnA)
Plantaricin EF
Plantaricin JK
Plantaricin N
Sakacin A
Rhamnosin B
Nisin
Pediocin PA-1
Leucocin A

Optimized Production Methodologies and Regulatory Mechanisms

Fermentation Parameters Influencing Plantaricin 163 Yield

The composition of the growth medium, particularly the carbon source, significantly impacts the production of plantaricin. Studies have shown that the choice of carbohydrate can dramatically influence both the biomass of the producing bacterium, Lactobacillus plantarum, and the yield of the bacteriocin (B1578144) itself.

Maltose (B56501) has been identified as a particularly effective carbon source for enhancing the production of plantaricin EF, a variant of plantaricin produced by Lactobacillus plantarum 163. nih.gov In one study, the use of maltose resulted in a significant increase in both biomass and plantaricin EF production, with a 3.35-fold and 3.99-fold increase, respectively, compared to a control without maltose. nih.gov Fed-batch fermentation strategies using maltose have achieved maximum production levels of 10.55 mg/L for plantaricin E and 22.94 mg/L for plantaricin F. nih.gov The positive effect of maltose on bacteriocin production has also been noted in other L. plantarum strains. nih.gov

The influence of different carbon sources on the production of plantaricin E and F by L. plantarum 163 is summarized in the table below.

Carbon Source (20 g/L)Plantaricin E Production (mg/L)Plantaricin F Production (mg/L)
Glucose~2.5~5.0
Fructose~2.0~4.0
Galactose~1.5~3.0
Maltose ~7.0 ~15.0
Sucrose~4.0~8.0
Lactose~3.0~6.0
Mannose~2.0~4.5
Sorbitol~1.0~2.0
Mannitol~1.0~2.5
Soluble Starch~3.5~7.0
Data derived from graphical representations in a study on the effects of different carbohydrates on plantaricin EF production. researchgate.net

The production of this compound is also sensitive to physicochemical conditions such as pH and temperature. Optimal production by Lactobacillus plantarum strains generally occurs under specific environmental parameters. While detailed optimization studies for this compound are specific to the strain, general findings for plantaricins indicate that production is often favored in slightly acidic conditions and at temperatures optimal for the growth of the producing organism. For instance, Lactobacillus plantarum 163 is typically cultured at 37°C. semanticscholar.org this compound itself exhibits high stability across a broad pH range, particularly in acidic conditions (pH 3-5), and is remarkably thermostable, retaining activity even after being heated to 121°C for 20 minutes. researchgate.netacs.orgnih.govinnovareacademics.in This stability is a desirable trait for its application in food preservation.

Co-culture Strategies for Enhanced Production Efficiency (e.g., with Bacillus subtilis BS-15)

Co-culturing Lactobacillus plantarum with other microorganisms has emerged as a promising strategy to significantly boost plantaricin production. A notable example is the co-culture of Lactobacillus plantarum RX-8 with Bacillus subtilis BS-15. nih.govfrontiersin.orgnih.gov

Culture ConditionPlantaricin Output (AU/ml)Fold Increase (vs. Monoculture)
L. plantarum RX-8 Monoculture641
L. plantarum RX-8 and B. subtilis BS-15 Co-culture (1:1 inoculum ratio)204832
Data is based on a study investigating the co-culture of L. plantarum RX-8 and B. subtilis BS-15. nih.govfrontiersin.orgnih.gov

Molecular Mechanisms of Production Enhancement

Understanding the molecular basis of plantaricin production is crucial for developing targeted strategies to improve yields. Transcriptomic and proteomic analyses, along with metabolic flux analysis, have provided valuable insights into the regulatory networks governing its biosynthesis.

Transcriptomic studies have revealed that the addition of maltose to the culture medium significantly upregulates the transcription of genes within the pln locus, which is responsible for plantaricin biosynthesis and secretion. nih.gov Specifically, genes such as plnA, plnB, plnD, plnE, plnF, plnG1, and plnH show increased transcription levels in the presence of maltose. nih.gov Furthermore, regulatory genes outside the pln locus, including lamR, lamK, hpk6, and rrp6, are also heightened. nih.gov It is proposed that hpk6 and rrp6 promote the transcription of plnG1, while lamK and lamR enhance the transcription of plnA, plnB, and plnD, all contributing to increased plantaricin EF production. nih.gov

A TetR-type regulator, Lp_2642, has been identified as a positive regulator of plantaricin EF production in L. plantarum 163. acs.org Overexpression of this regulator led to a 1.29-fold increase in plantaricin EF production. acs.org The mechanism involves the binding of the Lp_2642 protein to the promoter region of the plnA gene, thereby enhancing its transcription. acs.org

Proteomic analysis of E. coli treated with plantaricin BM-1 revealed significant changes in proteins involved in peptidoglycan synthesis and various metabolic pathways, suggesting the bacteriocin's mode of action involves disruption of the cell wall. semanticscholar.orgnih.gov

Metabolic flux analysis is a powerful tool for understanding the distribution of carbon through the central metabolic pathways, providing insights into how cellular resources are allocated for growth and product formation. While specific metabolic flux analysis data for this compound high-producing strains is not extensively detailed in the provided search results, the principles of this technique are relevant.

By analyzing the flow of metabolites, researchers can identify bottlenecks in precursor supply for bacteriocin synthesis and pinpoint competing pathways that divert resources away from production. For instance, in other production systems, metabolic flux analysis has been used to guide the engineering of strains for the overproduction of desired compounds by identifying key enzymes to upregulate or downregulate. frontiersin.orgmdpi.com This approach could be applied to high-yield L. plantarum strains to further optimize plantaricin production by redirecting carbon flux towards the synthesis of its amino acid precursors. The analysis of transcriptomic and proteomic data in high-yield strains of L. paraplantarum RX-8 co-cultured with Wickerhamomyces anomalus Y-5 showed that enhanced plantaricin production was associated with changes in the phosphotransferase system (PTS) for sugar uptake, increased activity of key glycolytic enzymes, and altered arginine and purine/pyrimidine metabolism to boost precursor supply. nih.govfrontiersin.org

Antimicrobial Spectrum and Efficacy Evaluation of Plantaricin 163

Broad-Spectrum Inhibitory Activity against Gram-Positive Bacteria

Plantaricin 163 demonstrates significant inhibitory action against a variety of Gram-positive bacteria. researchgate.netacs.orgresearchgate.netsemanticscholar.org Its efficacy has been documented against several pathogenic and spoilage microorganisms, making it a subject of interest for potential applications in food preservation. researchgate.netacs.orgnih.gov The antimicrobial activity of this compound is attributed to its ability to disrupt the cell membrane of susceptible bacteria. semanticscholar.orgscite.aiacs.orgnih.gov

Efficacy against Staphylococcus aureus

Staphylococcus aureus, a significant pathogen of concern in food safety and clinical settings, is susceptible to this compound. semanticscholar.orgbiology-journal.orgfrontiersin.org Studies have shown that this compound and its variants can effectively inhibit the growth of S. aureus. For instance, a bacteriocin (B1578144) from L. plantarum 163, designated as plantaricin 827, was shown to inactivate S. aureus ATCC 25923 in skim milk. windows.netxiahepublishing.com Another study reported that plantaricin YKX, also from a Lactobacillus plantarum strain, exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against S. aureus. nih.gov The mode of action often involves damaging the cell membrane, leading to cell death. nih.govmdpi.com

**Interactive Data Table: Inhibitory Activity of Plantaricin Variants against *Staphylococcus aureus***

Plantaricin Variant Strain Target Organism Application/Observation Reference
Plantaricin 827 L. plantarum 163 S. aureus ATCC 25923 Inactivation in skim milk windows.netxiahepublishing.com
Plantaricin YKX L. plantarum YKX S. aureus MIC of 16 μg/mL nih.gov
Plantaricin IIA-1A5 L. plantarum IIA-1A5 S. aureus Bactericidal activity ipb.ac.id
Plantaricin LD1 L. plantarum LD1 S. aureus subsp. aureus ATCC 25923 MIC of 79.16 µg/mL windows.net

Efficacy against Listeria monocytogenes

This compound and its derivatives have demonstrated potent inhibitory effects against Listeria monocytogenes, a foodborne pathogen of major concern. semanticscholar.orgscite.aiacs.orgnih.govfrontiersin.org A novel class IIb bacteriocin, Plantaricin EmF, separated from L. plantarum 163, showed high efficiency and broad-spectrum antibacterial activity, including against L. monocytogenes. scite.aiacs.orgnih.gov Its mechanism of action involves damaging the cell membrane integrity, causing leakage of cytoplasm and eventual cell death. scite.aiacs.orgnih.gov Another plantaricin, LPL-1, also exhibited significant bactericidal activity against L. monocytogenes. frontiersin.org The application of plantaricin BM-1 on cooked ham was effective in reducing the counts of L. monocytogenes during refrigerated storage. nih.gov

Efficacy against Bacillus species (e.g., B. pumilus, B. cereus)

Research has confirmed the inhibitory activity of this compound against various Bacillus species. semanticscholar.orgfrontiersin.org Specifically, a bacteriocin named 163-1, derived from Lactobacillus plantarum 163, was found to significantly inhibit the growth of Bacillus pumilus and Bacillus cereus. semanticscholar.org Similarly, plantaricin LPL-1 demonstrated significant antibacterial action against B. pumilus. frontiersin.org

Efficacy against Lactic Acid Bacteria (LAB)

This compound exhibits a broad inhibitory spectrum that includes other Lactic Acid Bacteria (LAB). researchgate.netacs.org This characteristic is common among bacteriocins, which often target closely related species. The bacteriocin has been shown to inhibit various LAB strains, including Lactobacillus thermophilus and Lactobacillus rhamnosus. semanticscholar.org Plantaricin LPL-1 also showed inhibitory activity against several LAB, such as Lactobacillus delbrueckii, Lactobacillus bulgaricus, and Lactococcus lactis. frontiersin.org

Inhibitory Activity against Gram-Negative Bacteria

While bacteriocins from LAB are typically more effective against Gram-positive bacteria, this compound has demonstrated a notable ability to inhibit certain Gram-negative bacteria. researchgate.netacs.orgnih.govsemanticscholar.org This broad-spectrum activity is a distinguishing feature. semanticscholar.org The outer membrane of Gram-negative bacteria usually acts as a barrier, but some plantaricins can overcome this. For example, Plantaricin A has been shown to increase the permeability of the outer membrane of E. coli, making it more susceptible to hydrophobic antibiotics. nih.gov

Efficacy against Escherichia coli

This compound has shown inhibitory effects against the Gram-negative bacterium Escherichia coli. semanticscholar.org A bacteriocin derived from L. plantarum 163, known as bacteriocin 163-1, was reported to significantly inhibit the growth of E. coli. semanticscholar.org The mechanism of action involves disruption of the cell membrane, leading to the formation of pores and subsequent cell lysis. semanticscholar.org Another plantaricin, BM-1, was found to inhibit the growth of E. coli K12 through a bacteriostatic action that primarily affects the cell wall surface, causing it to collapse. plos.org

Efficacy against Pseudomonas species

This compound has demonstrated a notable antimicrobial spectrum that includes Gram-negative bacteria such as Pseudomonas species. Research has confirmed its inhibitory action against specific members of this genus, which are often associated with food spoilage and opportunistic infections.

Studies on a variant known as bacteriocin 163-1, derived from the same Lactobacillus plantarum 163 strain, have shown significant inhibition of both Pseudomonas aeruginosa and Pseudomonas fluorescens. semanticscholar.org This broad-spectrum activity against Gram-negative bacteria is a significant characteristic of this particular plantaricin. researchgate.netnih.gov The ability to inhibit these microorganisms highlights its potential as a biopreservative. researchgate.net

The antimicrobial activity against these Pseudomonas species was determined using the agar (B569324) well diffusion method, a standard technique for evaluating the efficacy of antimicrobial agents. semanticscholar.org

Table 1: Inhibitory Activity of this compound-1 against Pseudomonas Species

Target Microorganism Efficacy
Pseudomonas aeruginosa Significant Inhibition
Pseudomonas fluorescens Significant Inhibition

Data sourced from studies on bacteriocin 163-1. semanticscholar.org

Resistance to Proteolytic Enzymes: Academic Perspective

From an academic standpoint, the proteinaceous nature of this compound dictates its susceptibility to proteolytic enzymes. researchgate.netxiahepublishing.com This is a defining characteristic of most bacteriocins, and this compound is no exception. nih.govinnovareacademics.inacs.org Research confirms that its antimicrobial activity is lost upon treatment with various proteases. researchgate.netnih.govacs.org This sensitivity is often considered advantageous for applications in food, as the bacteriocin would likely be digested in the human gastrointestinal tract, minimizing potential effects on gut microflora. researchgate.netresearchgate.net

Investigations into a closely related variant, bacteriocin 163-1, have provided specific details on its enzymatic degradation. semanticscholar.org The activity of bacteriocin 163-1 was completely nullified by treatment with Protease K and pepsin. semanticscholar.org Other enzymes like trypsin and α-chymotrypsin were also tested to evaluate their effect on the bacteriocin's activity. semanticscholar.org This susceptibility confirms that the antimicrobial properties of this compound are attributable to its protein structure. scienceasia.org The degradation by proteases is a key characteristic that distinguishes bacteriocins from many other types of antibiotics. xiahepublishing.com

Table 2: Effect of Proteolytic Enzymes on this compound-1 Activity

Enzyme Effect on Antimicrobial Activity
Protease K Complete Inactivation
Pepsin Complete Inactivation
Trypsin Tested, implies sensitivity
α-Chymotrypsin Tested, implies sensitivity

Data based on research on bacteriocin 163-1. semanticscholar.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Bacteriocin 163-1
Nisin
Pediocin
Protease K
Pepsin
Trypsin

Molecular Mechanisms of Antimicrobial Action of Plantaricin 163

Interaction with Target Cell Membranes

The initial and primary target of Plantaricin 163 is the cell membrane of sensitive microorganisms. nih.govfrontiersin.org This interaction leads to a cascade of events that ultimately compromises cell integrity and viability.

This compound induces an increase in the permeability of the cell membrane. researchgate.netnih.govnih.gov This is achieved through the formation of pores in the membrane, a mechanism observed with similar bacteriocins. researchgate.netnih.govresearchgate.net The formation of these pores disrupts the selective barrier of the cell membrane, leading to the leakage of intracellular components and eventual cell death. nih.govnih.gov This mode of action, involving pore formation and subsequent membrane permeabilization, has been noted as a common mechanism for many plantaricins. unimi.itresearchgate.net

A critical consequence of pore formation is the disruption of the cell's membrane potential. psu.edu Bacteriocins, including those similar to this compound, are known to dissipate the proton motive force (PMF) by disrupting the transmembrane potential and/or the pH gradient. psu.eduscielo.br This leads to an ionic imbalance and the leakage of essential ions, such as potassium (K+), from the cytoplasm. nih.govnih.gov The loss of the membrane potential and the uncontrolled movement of ions across the compromised membrane are key factors in the bactericidal action of this compound. psu.edu

Impact on Intracellular Processes and Metabolism

Beyond its direct effects on the cell membrane, this compound also interferes with crucial intracellular processes, further ensuring the inhibition of bacterial growth. researchgate.netnih.gov

The dissipation of the proton motive force by this compound directly impacts the cell's ability to produce ATP. nih.govpsu.edu The disruption of ion gradients across the membrane leads to a rapid depletion of the intracellular ATP pool, as the cell futilely attempts to pump out ions and the proton-pumping ATPase may hydrolyze ATP. nih.govpsu.edu This inhibition of ATP synthesis deprives the cell of the energy required for essential metabolic functions. nih.govpsu.edu

This compound has been shown to interfere with the synthesis of nucleic acids, such as DNA. researchgate.netnih.gov This action may be a secondary effect resulting from the primary damage to the cell membrane and the depletion of ATP, which is necessary for the synthesis of macromolecules. psu.edu Some bacteriocins are known to bind to nucleic acids, which could also be a contributing mechanism of action for this compound. nih.gov

Influence on Bacterial Quorum Sensing Systems

Research Findings on Plantaricin Antimicrobial Mechanisms

Mechanism Observed Effect Affected Bacterial Process References
Membrane Permeabilization Increased uptake of fluorescent dyes, leakage of intracellular contents.Disruption of the cell's physical barrier. researchgate.netnih.govnih.gov
Pore Formation Visualization of pores on cell surfaces via microscopy.Uncontrolled passage of ions and small molecules. researchgate.netnih.govresearchgate.net
Disruption of Membrane Potential Depolarization of the cytoplasmic membrane.Collapse of the proton motive force. psu.edu
Ion Leakage Efflux of potassium ions (K+) from the cytoplasm.Loss of ionic homeostasis. nih.govnih.gov
Inhibition of ATP Synthesis Depletion of intracellular ATP levels.Energy deprivation, cessation of metabolic activities. nih.govpsu.edupsu.edu
Interference with Nucleic Acid Synthesis Inhibition of DNA and RNA synthesis.Halts cell replication and protein synthesis. researchgate.netnih.gov
Quorum Sensing Influence Altered expression of quorum sensing-related genes.Disruption of bacterial communication and coordinated behaviors like biofilm formation. nih.govfrontiersin.orgnih.govmdpi.com

Mechanisms of Biofilm Inhibition and Dispersion

Bacterial biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to biotic or abiotic surfaces. frontiersin.org This mode of growth provides bacteria with enhanced resistance to antimicrobials and the host immune system, making biofilm-associated infections a significant challenge. frontiersin.orgd-nb.info this compound, a bacteriocin (B1578144) produced by Lactobacillus plantarum 163, exhibits potent antimicrobial activity that extends to the inhibition and disruption of these resilient structures. researchgate.netacs.org The mechanisms are multifaceted, targeting key stages of biofilm development, from initial attachment to maturation and dispersion.

The primary antimicrobial action of this compound involves damaging the integrity of the bacterial cell membrane. nih.govresearchgate.net This action is fundamental to its anti-biofilm capabilities. Similar to other bacteriocins like Plantaricin YKX, this compound is believed to cause pore formation in the cytoplasmic membrane of susceptible bacteria. nih.govresearchgate.netmdpi.com This leads to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death. researchgate.netnih.gov By eliminating planktonic cells, this compound effectively reduces the pool of bacteria available to initiate attachment, the first critical step in biofilm formation. mdpi.com

The inhibitory effect of plantaricins on biofilm formation is often concentration-dependent. Studies on Plantaricin YKX against S. aureus demonstrate that sub-inhibitory concentrations can significantly reduce biofilm mass. nih.govmdpi.com

Table 1: Inhibition of S. aureus ATCC 25923 Biofilm Formation by Plantaricin YKX This table presents data for Plantaricin YKX as a detailed example of a plantaricin's dose-dependent biofilm inhibition.

Concentration of Plantaricin YKX (relative to MIC*)Biofilm Inhibition Rate
0.25 x MIC16.3%
0.5 x MIC46.6%
0.75 x MIC56.1%
MIC: Minimum Inhibitory Concentration. Data sourced from Pei et al., 2022. nih.govmdpi.com

The dispersion of established biofilms is a separate but related mechanism. Biofilm dispersion can occur actively, through processes regulated by the bacteria, or passively, due to external forces. mdpi.com Active dispersion often involves the enzymatic degradation of the EPS matrix, which is composed of polysaccharides, proteins, and extracellular DNA (eDNA). frontiersin.orgmdpi.com The bactericidal action of this compound can contribute to passive dispersion. By killing cells within the biofilm, the structural integrity of the community is compromised. Programmed cell death and autolysis within a biofilm can trigger the release of enzymes that help break down the matrix, facilitating the release of cells. plos.org Therefore, by inducing cell death, this compound can indirectly promote the dissolution of the biofilm structure.

Advanced Research Methodologies for Plantaricin 163 Characterization

Molecular Spectroscopic Techniques for Structural Analysis (e.g., MALDI-TOF-MS, CD Spectroscopy)

The precise determination of Plantaricin 163's molecular weight and primary structure has been achieved through the application of sophisticated spectroscopic techniques.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a cornerstone technique for determining the molecular mass of biomolecules. In the analysis of this compound, MALDI-TOF-MS revealed a molecular weight of 3553.2 Da. researchgate.netacs.orgnih.gov This technique was also instrumental in identifying the molecular masses of other related plantaricins, such as Plantaricin Em at 1638 Da and Plantaricin F at 3702 Da, which are part of the Plantaricin EmF complex produced by Lactobacillus plantarum 163. acs.org The primary amino acid sequence of this compound was determined to be VFHAYSARGNYYGNCPANWPSCRNNYKSAGGK, and a search against existing databases showed no similarity to other known bacteriocins. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy is a powerful tool for analyzing the secondary structure of proteins and peptides. iitkgp.ac.in CD spectroscopy has been employed to study the conformational changes of various plantaricins in different environments. nih.govresearchgate.net For instance, studies on Plantaricin A have shown that it is unstructured in aqueous solutions but adopts an amphiphilic helical structure in the presence of membrane-mimicking entities. nih.gov This induced-fit structuring is a common characteristic among many bacteriocins, including those related to this compound, where the presence of a membrane environment triggers the adoption of a more defined secondary structure, which is often crucial for their antimicrobial activity. researchgate.netresearchgate.net While specific CD spectroscopy data for this compound is not detailed in the provided search results, the methodology is fundamental in understanding the structure-function relationship of similar bacteriocins.

Table 1: Molecular Characteristics of this compound and Related Compounds

Compound Producing Strain Molecular Weight (Da) Amino Acid Sequence Citation
This compound Lactobacillus plantarum 163 3553.2 VFHAYSARGNYYGNCPANWPSCRNNYKSAGGK researchgate.netacs.orgnih.gov
Plantaricin Em Lactobacillus plantarum 163 1638 FNRGGYNFGKSVRH acs.org
Plantaricin F Lactobacillus plantarum 163 3702 VFHAYSARGVRNNYKSAVGPADWVISAVRGFIHG acs.org
Plantaricin LPL-1 Lactobacillus plantarum LPL-1 4347.8467 VIADKYYGNGVSCGKHTCTVDWGEAFSCSVSHLANFGHGKC frontiersin.org
Plantaricin YKX Lactobacillus plantarum YKX 1553 KYGNGLSRIFSALK nih.gov

High-Throughput Sequencing and Metagenomic Approaches for Environmental Studies

High-throughput sequencing and metagenomics are pivotal in understanding the genetic basis of this compound production and its prevalence in various environments.

Whole-genome sequencing of Lactiplantibacillus plantarum 163 has provided a complete genetic blueprint of the organism, revealing one circular chromosome and four circular plasmids. acs.org This genomic data allows for the identification of the gene cluster responsible for plantaricin biosynthesis. For instance, in L. plantarum ZBK1-5, genome analysis identified a gene cluster encoding for Plantaricin KJ, N, A, and EF. researchgate.net Similarly, whole-genome sequencing of Lpb. plantarum R23 identified genes for Plantaricin E and Plantaricin F. mdpi.com These genomic insights are crucial for understanding the regulation of plantaricin production. For example, transcriptome sequencing of L. plantarum 163 led to the identification of a TetR-type regulator, Lp_2642, which positively regulates the production of Plantaricin EF. acs.org

Metagenomic analysis allows for the study of genetic material recovered directly from environmental samples, providing a broader understanding of the distribution of plantaricin-producing bacteria and their associated genes. Metagenomic studies of veterinary probiotics in broiler chickens, for example, have been used to analyze the gut microbiome and the presence of antimicrobial resistance genes. mdpi.com While not directly focused on this compound, this approach can be applied to various ecosystems to identify novel plantaricin-producing strains and to study the ecological role of these bacteriocins. The use of high-throughput sequencing in conjunction with multivariate statistical analysis has been effective in studying the evolution of lactic acid bacteria during Daqu fermentation, highlighting their significant role in the microbial community structure. researchgate.net

Advanced Microscopy for Cellular and Subcellular Interaction Visualization (e.g., Atomic Force Microscopy, Transmission Electron Microscopy, Confocal Laser Scanning Microscopy)

Advanced microscopy techniques are indispensable for visualizing the effects of this compound on target cells at the cellular and subcellular levels, providing direct evidence of its mechanism of action.

Atomic Force Microscopy (AFM) offers high-resolution imaging of cellular surfaces, enabling the visualization of topographical changes induced by antimicrobial agents. otago.ac.nzmdpi.com While specific AFM studies on this compound were not found, research on other plantaricins suggests that AFM would be a valuable tool. For other bacteriocins, AFM has been proposed to investigate pore formation and other membrane-disrupting mechanisms. frontiersin.org The technique can provide detailed nano-architectural information about the cell surface and characterize the nanomechanical properties of cellular structures. otago.ac.nz

Transmission Electron Microscopy (TEM) provides ultrastructural details of the cell's interior, revealing changes in subcellular components upon treatment with bacteriocins. nih.govmdpi.com Studies on other plantaricins, such as Plantaricin BM-1, have used TEM to show that the bacteriocin (B1578144) acts on the cell surface, leading to the collapse of the cell wall. plos.org Similarly, the mode of action of Plantaricin YKX has been investigated using scanning electron microscopy (a related technique), which showed leakage of cytoplasmic contents and cell rupture. mdpi.com TEM is a powerful tool to observe the fine relationships between nanoparticles (or in this case, bacteriocin molecules) and cellular components. nih.gov

Confocal Laser Scanning Microscopy (CLSM) allows for three-dimensional imaging of fluorescently labeled cells, enabling the visualization of cellular processes and the effects of antimicrobial agents in real-time. journalagent.comumassmed.edu CLSM has been used to study the effect of Plantaricin YKX on biofilm formation, demonstrating that it can inhibit the formation of Staphylococcus aureus biofilms. nih.gov The use of viability stains in conjunction with CLSM allows for the differentiation between live and dead cells within a biofilm, providing a quantitative measure of the bacteriocin's efficacy. nih.gov This technique is particularly useful for studying dynamic processes in living cells and for the sensitive morphological analysis of tissues. journalagent.com

Computational Modeling and Molecular Dynamics Simulations for Mechanism Elucidation

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, provide a theoretical framework to understand the structure-function relationships and the intricate mechanisms of action of bacteriocins like this compound at an atomic level.

Computational modeling can be used to predict the three-dimensional structure of this compound and its interaction with bacterial membranes. For the two-peptide bacteriocin Plantaricin EF, a structural model has been proposed based on mutational analysis and the known NMR structures of the individual peptides. acs.orgacs.org This model suggests that the two peptides, PlnE and PlnF, interact in an antiparallel manner. acs.org Such models are crucial for understanding how the bacteriocin inserts into and disrupts the target cell membrane.

Molecular Dynamics (MD) simulations offer a dynamic view of the interactions between the bacteriocin and the lipid bilayer of the target cell membrane. MD simulations of a structural model of Plantaricin EF confirmed the stability of the proposed structure and its orientation within the membrane. acs.org These simulations can reveal persistent structural regions and specific interactions that stabilize the bacteriocin-membrane complex. acs.org For instance, simulations have highlighted the importance of GxxxG motifs in mediating helix-helix interactions within the membrane. acs.org While specific MD simulation studies for this compound were not identified, the methodology has been successfully applied to closely related plantaricins to elucidate their mechanism of action, making it a highly relevant approach for future studies on this compound. researchgate.netacs.org

Potential Non Clinical Applications and Synergistic Strategies

Biopreservation in Food Science and Technology

Biopreservation refers to the use of natural or controlled microbiota or their antimicrobial products to extend the storage life and enhance the safety of food. Plantaricins, including Plantaricin 163, are at the forefront of this field due to their natural origin and effectiveness. tandfonline.com

This compound demonstrates considerable potential in prolonging the freshness of a variety of perishable foods. Research has shown its effectiveness in meat, seafood, and dairy products. For instance, a variant known as Plantaricin EmF, produced by L. plantarum 163, when combined with chitosan, significantly extended the shelf life of refrigerated beef to 15 days. openbiotechnologyjournal.comresearchgate.net In seafood, a preservative formulation containing this compound, thymol (B1683141), and surfactin (B1297464) extended the shelf life of refrigerated crucian carp (B13450389) from just 3 days to 12 days. researchgate.net The application of plantaricins in dairy has also been noted, with a bacteriocin (B1578144) from L. plantarum 163 showing the ability to inactivate Staphylococcus aureus in skim milk. nih.gov Given that the producing strain, L. plantarum 163, was originally isolated from fermented vegetables, its application in these products is also a promising area of exploration. frontiersin.orgmdpi.comnih.gov

Table 1: Efficacy of this compound and its Derivatives in Shelf-Life Extension

Food ProductPreservative FormulationInitial Shelf LifeExtended Shelf LifeSource(s)
BeefPlantaricin EmF + 1.0% ChitosanNot specified15 days openbiotechnologyjournal.com, researchgate.net
Crucian CarpThis compound + Thymol + Surfactin3 days12 days researchgate.net

This compound exhibits a broad antimicrobial spectrum, inhibiting both Gram-positive and Gram-negative bacteria, which is a relatively rare trait among bacteriocins that often target a narrow range of bacteria. mdpi.comresearchgate.net This makes it a valuable agent against a wide array of spoilage organisms and pathogens. Its mode of action often involves permeabilizing the cell membrane of target bacteria, leading to cell death. researchgate.netmdpi.com

Studies have documented the inhibitory activity of this compound and its variants against numerous microorganisms. For example, Plantaricin EmF from L. plantarum 163 is particularly effective against the dangerous foodborne pathogen Listeria monocytogenes. openbiotechnologyjournal.comresearchgate.net Other research has highlighted its action against Staphylococcus aureus and a range of other bacteria responsible for food spoilage and illness. nih.govnih.gov A study on a specific variant, bacteriocin 163-1, confirmed its ability to inhibit a wide variety of both Gram-positive and Gram-negative bacteria. frontiersin.org In a practical application, a preservative mix including this compound successfully controlled the growth of common fish spoilage bacteria such as Brochothrix, Aeromonas, and Pseudomonas. researchgate.net

Table 2: Antimicrobial Spectrum of this compound and its Variants

MicroorganismTypeInhibition ConfirmedSource(s)
Listeria monocytogenesGram-positive PathogenYes tandfonline.com, openbiotechnologyjournal.com, researchgate.net, acs.org
Staphylococcus aureusGram-positive PathogenYes nih.gov, nih.gov
Bacillus cereusGram-positive PathogenYes frontiersin.org
Bacillus pumilusGram-positive BacteriaYes frontiersin.org
Brochothrix spp.Gram-positive Spoilage BacteriaYes researchgate.net
Micrococcus luteusGram-positive BacteriaYes frontiersin.org
Lactobacillus thermophilusGram-positive BacteriaYes frontiersin.org
Lactobacillus rhamnosusGram-positive BacteriaYes frontiersin.org
Escherichia coliGram-negative PathogenYes frontiersin.org
Pseudomonas aeruginosaGram-negative PathogenYes frontiersin.org
Aeromonas spp.Gram-negative Spoilage BacteriaYes researchgate.net
Pseudomonas spp.Gram-negative Spoilage BacteriaYes researchgate.net
Pseudomonas fluorescensGram-negative BacteriaYes frontiersin.org

Synergistic Antimicrobial Strategies with Other Biocontrol Agents

The effectiveness of this compound can be significantly amplified when used in combination with other antimicrobial compounds. This "hurdle technology" approach, where multiple preservation methods are combined, is a cornerstone of modern food safety.

This compound itself is an example of inherent synergy. The bacteriocin system produced by L. plantarum 163 includes Plantaricin E and Plantaricin F (PlnE/F), which are two-peptide, or Class IIb, bacteriocins. openbiotechnologyjournal.comresearchgate.net These peptides, when acting together, exhibit a powerful synergistic effect, forming pores in the membranes of target bacteria. nih.gov The combined action of PlnE and PlnF is significantly greater than the activity of each peptide alone. mdpi.comnih.gov While the primary synergistic action is between its own components, the principle of combining bacteriocins to enhance antimicrobial effects and broaden the spectrum of activity is a well-recognized strategy in food preservation. openbiotechnologyjournal.com

The integration of this compound with plant-derived antimicrobials has shown remarkable success. Thymol, a phenolic compound found in thyme essential oil, acts synergistically with bacteriocins. A study on the preservation of crucian carp demonstrated that a combination of this compound and thymol (along with surfactin) was highly effective. researchgate.net This synergy is often attributed to the ability of compounds like thymol to disrupt the outer membrane of Gram-negative bacteria, thereby allowing the bacteriocin to reach its target site on the inner cell membrane.

The combination of this compound with other bioactive peptides, such as surfactin, is another effective strategy. Surfactin is a lipopeptide biosurfactant that possesses its own antimicrobial and membrane-disrupting capabilities. In the previously mentioned study on crucian carp, the inclusion of surfactin in the preservative mix with this compound and thymol contributed to the significant extension of the product's shelf life by inhibiting a range of spoilage bacteria. researchgate.net This highlights the potential of creating powerful, multi-component natural preservative systems.

Mitigation of Antimicrobial Resistance Development in Microbial Ecosystems

The emergence of antimicrobial resistance is a significant global challenge, necessitating the exploration of novel strategies to preserve the efficacy of existing antimicrobial agents and develop new ones. Bacteriocins, such as this compound, are gaining attention for their potential role in mitigating the development of resistance in microbial ecosystems. This is attributed to their unique mechanisms of action and their potential for synergistic use with other antimicrobial compounds.

This compound, a bacteriocin produced by Lactobacillus plantarum 163, exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Its primary mode of action involves increasing the permeability of the cell membrane, leading to the formation of pores and subsequent cell death. researchgate.netnih.gov This mechanism is distinct from many conventional antibiotics, which can reduce the likelihood of cross-resistance. The multi-modal action of some bacteriocins, which may include dissipation of intracellular ATP and interaction with nucleic acids, further contributes to their effectiveness and a potentially lower propensity for resistance development. researchgate.net

One of the key ways bacteria develop resistance is through the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. This matrix acts as a physical barrier, protecting the embedded bacteria from antimicrobial agents. Research has demonstrated the ability of certain plantaricins to inhibit the formation of biofilms. For instance, Plantaricin 827, produced by L. plantarum 163, has been shown to inhibit biofilm formation by Staphylococcus aureus. xiahepublishing.com Similarly, other plantaricins like Plantaricin YKX have been observed to inhibit biofilm formation in S. aureus at sub-inhibitory concentrations. nih.gov The disruption of biofilms represents a critical strategy in combating antimicrobial resistance, as it can render bacteria more susceptible to antimicrobial treatments.

The table below summarizes the minimum inhibitory concentrations (MIC) of various plantaricins against Staphylococcus aureus, a common pathogen known for developing resistance.

PlantaricinTarget StrainMinimum Inhibitory Concentration (MIC)
Plantaricin YKXS. aureus16 μg/mL
Plantaricin LD1S. aureus subsp. aureus ATCC 2592376.16 µg/mL
Bacteriocin SLG10S. aureusSimilar to 16 μg/mL
Bacteriocin XN2S. aureus CICC 10384100 µg/mL
Plantaricin Pln1S. aureus ATCC 29213475 µg/mL
Plantaricin MGS. aureus ATCC 259231000 µg/mL

This table presents data on the inhibitory activity of different plantaricins against Staphylococcus aureus, illustrating the variability in potency. Data sourced from nih.govxiahepublishing.com.

Future Research Directions and Unaddressed Challenges

Comprehensive Elucidation of Specific Receptor Interactions and Membrane Translocation Pathways

A fundamental gap in the current understanding of Plantaricin 163 is the precise mechanism of its antimicrobial action. While it is known that many bacteriocins function by creating pores in the target cell's membrane, the specific molecular interactions that facilitate this process for this compound remain uncharacterized. oup.comnih.gov The mode of action for bacteriocins can be diverse; some bind to specific receptors like Lipid II or the mannose phosphotransferase system (Man-PTS) to initiate membrane disruption, while others may have different targets or mechanisms entirely. oup.comnih.govportlandpress.com

Similar plantaricins have been shown to increase cell membrane permeability, leading to cell death. acs.orgresearchgate.netfrontiersin.org However, the specific receptor proteins on the surface of susceptible bacteria that this compound binds to have not been identified. Future research must focus on identifying these specific docking molecules and elucidating the subsequent conformational changes that lead to membrane translocation and pore formation. Investigating whether this compound employs a multi-receptor system or affects other cellular processes, such as the quorum-sensing systems of target microbes as seen with other plantaricins, is also a critical avenue for exploration. frontiersin.org A detailed understanding of these pathways is essential for predicting its spectrum of activity and for the rational design of more potent derivatives.

Investigation of Adaptability and Resistance Development in Target Microorganisms

The emergence of microbial resistance is a significant challenge for all antimicrobial agents, and bacteriocins are no exception. tandfonline.comnumberanalytics.com While the targeted action of bacteriocins may result in a lower probability of resistance development compared to conventional antibiotics, the potential for target microorganisms to adapt and develop resistance to this compound must be thoroughly investigated. tandfonline.com Mechanisms of resistance to other bacteriocins include modifications of the cell membrane, the action of efflux pumps, and enzymatic degradation. tandfonline.com

Long-term studies are required to assess the frequency and mechanisms by which pathogenic and spoilage bacteria develop resistance to this compound upon continuous or intermittent exposure. This research should involve genomic and proteomic analysis of resistant strains to identify the specific genetic mutations or altered expression profiles that confer resistance. Understanding these adaptive strategies is crucial for developing effective application protocols that minimize the risk of resistance and for maintaining the long-term efficacy of this compound as a biocontrol agent. nih.gov

Exploration of Novel Genetic Engineering and Synthetic Biology Approaches for Enhanced Properties

Advances in genetic engineering and synthetic biology offer powerful tools to enhance the properties of bacteriocins like this compound. tandfonline.com The producing strain, Lactobacillus plantarum 163, could be genetically modified using techniques such as CRISPR-Cas9 to increase the yield of the bacteriocin (B1578144). researchgate.net The production of plantaricins is often regulated by complex networks, including quorum-sensing systems, which could be engineered to boost expression. mdpi.com

Furthermore, the structural gene encoding this compound can be subjected to site-directed mutagenesis to create derivatives with improved characteristics. Potential enhancements include a broader antimicrobial spectrum, increased specific activity, greater stability in complex food matrices, or reduced susceptibility to proteolytic degradation. Synthetic biology approaches could also be employed to construct novel biosynthetic pathways, potentially leading to the creation of hybrid bacteriocins with unique and powerful antimicrobial activities.

Development of High-Throughput Screening Platforms for Derivative Discovery

To efficiently explore the vast potential of this compound derivatives created through genetic engineering or chemical synthesis, the development of high-throughput screening (HTS) platforms is essential. frontiersin.orgucc.ie Such platforms would enable the rapid testing of large libraries of peptide variants for desired attributes, such as enhanced antimicrobial activity against specific pathogens, improved stability, or lower cytotoxicity.

These HTS platforms could be based on various detection methods, including fluorescence-based assays that measure membrane permeabilization in target cells or automated microbial growth inhibition assays. The implementation of HTS is a critical step to accelerate the discovery and optimization process, moving beyond laborious traditional screening methods and facilitating the identification of superior this compound-based molecules for specific applications. ucc.ie

Assessment of Regulatory Frameworks for Non-Clinical Applications in Different Regions

The commercial application of any new food biopreservative or agricultural biocontrol agent is governed by stringent regulatory frameworks that vary significantly between regions. portlandpress.comnumberanalytics.com In the United States, bacteriocins intended for food preservation are typically regulated through the Generally Recognized as Safe (GRAS) notification process overseen by the FDA. tandfonline.com In the European Union, they must be approved as food additives and are assigned an 'E number'. oup.comportlandpress.com

A thorough assessment of these regulatory pathways is a prerequisite for the commercialization of this compound. This involves compiling a comprehensive dossier of data on its efficacy and production. For agricultural applications, such as controlling plant pathogens, this compound would likely be regulated as a biological pesticide, a process with its own distinct and complex requirements. science.gov Navigating these regulatory landscapes represents a significant but necessary challenge for bringing this compound to market.

Integration into Advanced Biocontrol Systems for Complex Microbial Environments

The ultimate goal for this compound is its effective use in complex microbial environments, such as food systems or agricultural settings. numberanalytics.comscience.gov This requires moving beyond simple applications and integrating it into advanced biocontrol strategies. In food preservation, this could involve its use as part of a "hurdle technology" approach, where it is combined with other preservation methods to create a more robust barrier to microbial growth. frontiersin.org

In agriculture, this compound could be incorporated into Integrated Pest Management (IPM) programs, used alongside other biocontrol agents, beneficial microbes, and sustainable farming practices. numberanalytics.com Research is needed to determine its compatibility and potential synergies with other antimicrobial compounds and physical treatments. Understanding its behavior and stability in diverse food matrices and environmental conditions is crucial for designing effective and reliable biocontrol systems that can manage complex microbial communities. science.govucc.ie

Q & A

Q. What experimental methodologies are recommended to determine the minimum inhibitory concentration (MIC) of Plantaricin 163 against bacterial targets?

To determine MIC, use a broth microdilution assay with serial dilutions of this compound in sterile growth medium. Inoculate wells with a standardized bacterial suspension (e.g., 10⁵ CFU/mL of Brochothrix thermosphacta) and incubate at optimal growth conditions. MIC is defined as the lowest concentration showing no visible growth after 24–48 hours . For validation, combine with bactericidal kinetics assays to confirm whether the bacteriocin inhibits growth or directly kills cells (e.g., via colony count reduction over 6 hours) .

Q. How does this compound disrupt bacterial cell membranes, and what assays can validate this mechanism?

this compound increases membrane permeability by forming pores, leading to ion leakage (e.g., K⁺, ATP) and cell death. Key assays include:

  • Electrolyte leakage : Measure extracellular conductivity changes using a conductivity meter after 2–6 hours of treatment .
  • Flow cytometry : Use propidium iodide (PI) staining to detect membrane integrity loss in treated cells .
  • Electron microscopy : Employ scanning (SEM) and transmission (TEM) electron microscopy to visualize membrane pore formation and structural damage .

Q. How does this compound compare to nisin in terms of efficacy and mode of action?

this compound exhibits a lower MIC (32 μg/mL vs. nisin’s higher MIC for B. thermosphacta) and acts via bactericidal (cell killing) rather than bacteriostatic mechanisms. Unlike nisin, which targets lipid II in peptidoglycan synthesis, this compound primarily disrupts membrane integrity, though its specific membrane-binding receptors remain uncharacterized .

Advanced Research Questions

Q. What strategies can optimize the production yield of this compound in Lactobacillus plantarum strains?

Strain improvement via mutagenesis is effective. For example:

  • Physical mutagenesis : Expose L. plantarum 163 to ⁶⁰Coγ irradiation (optimal dose: 0.6 kGy) to generate mutants with 23.7% higher bacteriocin activity .
  • Chemical mutagenesis : Follow irradiation with diethyl sulfate (DES) treatment (0.7% for 25 minutes at 35°C) to further enhance yield. Mutant strain L150 achieved 2.11× higher activity than the wild type . Validate stability via serial passaging (e.g., 5 generations) and HPLC quantification of bacteriocin titers.

Q. How can researchers investigate synergistic interactions between this compound and other antimicrobial agents?

Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Combine sub-MIC doses of this compound with organic acids (e.g., lactic acid) or essential oils. Synergy is indicated by FIC ≤0.5. For example, this compound combined with ε-polylysine reduced MICs by 4-fold against Listeria monocytogenes in prior studies . Include kill-time assays to assess dynamic interactions over 24 hours.

Q. What molecular techniques are suitable for elucidating the genetic basis of bacterial resistance to this compound?

  • Transcriptomics : Perform RNA-seq on resistant mutants (e.g., induced via serial subculture) to identify upregulated genes (e.g., membrane transporters, stress-response regulators).
  • CRISPR-Cas9 knockouts : Validate candidate genes (e.g., mprF for membrane modification) in model organisms like Bacillus subtilis.
  • Proteomics : Compare membrane protein profiles of susceptible vs. resistant strains using 2D gel electrophoresis or LC-MS .

Q. How can in vivo models evaluate this compound’s efficacy in food preservation or biomedical applications?

  • Food models : Apply this compound (e.g., 256–512 AU/g) to fish fillets inoculated with B. thermosphacta and monitor spoilage markers (pH, TVB-N) during 4°C storage .
  • Animal models : Test topical formulations in murine wound infections (e.g., Staphylococcus aureus biofilm models). Measure bacterial load reduction and histopathological changes .

Methodological Considerations for Data Interpretation

Q. How should researchers reconcile contradictory data on this compound’s MIC values across studies?

Variability may arise from differences in:

  • Strain specificity : MICs vary by target species (e.g., 32 μg/mL for B. thermosphacta vs. higher values for Gram-negative bacteria).
  • Assay conditions : Standardize inoculum size, pH, and cation content (e.g., Ca²⁺ may inhibit bacteriocin activity).
  • Bacteriocin purity : Use HPLC-purified this compound to avoid interference from crude extract components .

Q. What statistical approaches are critical for analyzing this compound’s dose-response effects?

Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values. For non-linear kinetics (e.g., biphasic killing), use time-kill assays with ANOVA and post-hoc tests (e.g., Tukey’s HSD) . Report 95% confidence intervals for MICs derived from broth microdilution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.